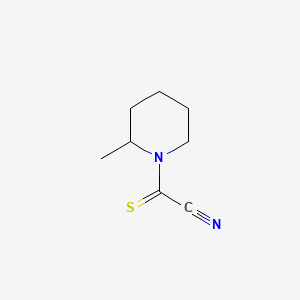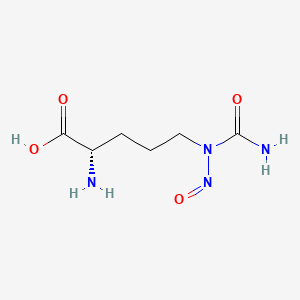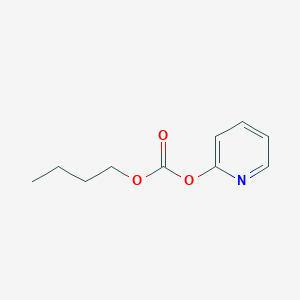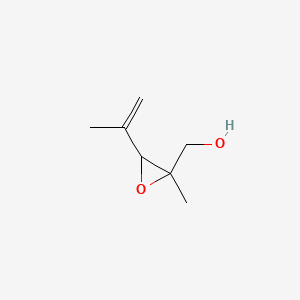
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is an organic compound with the molecular formula C7H12O2 . This compound is characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the epoxidation of 2-methyl-3-prop-1-en-2-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as titanium silicalite-1 (TS-1) can be employed to improve the selectivity and yield of the epoxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-3-prop-1-en-2-ylmethanal or 2-Methyl-3-prop-1-en-2-ylmethanoic acid.
Reduction: 2-Methyl-3-prop-1-en-2-yl-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: It is a potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various synthetic transformations to introduce new functional groups and create complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-prop-1-en-2-ylmethanal: An aldehyde derivative.
2-Methyl-3-prop-1-en-2-ylmethanoic acid: A carboxylic acid derivative.
2-Methyl-3-prop-1-en-2-yl-1,2-diol: A diol derivative.
Uniqueness
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is unique due to the presence of both an epoxide and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2-methyl-3-prop-1-en-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-7(3,4-8)9-6/h6,8H,1,4H2,2-3H3 |
Clé InChI |
DNPPCWBIGQWSTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1C(O1)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)


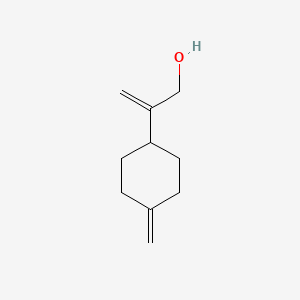
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
